molecular formula C15H16N2O3S2 B2646119 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034301-32-9

2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No. B2646119
CAS RN: 2034301-32-9
M. Wt: 336.42
InChI Key: OLIDTNJCPQPNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.42. The purity is usually 95%.
BenchChem offers high-quality 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitor of Respiratory Syncytial Virus and Influenza Virus A

This compound has been described as a novel and potent dual inhibitor of Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) . These viruses cause substantial morbidity and mortality in infants, young children, elderly persons, and immunocompromised individuals worldwide . The compound showed excellent activity against both RSV and IAV, which showed low micromolar to sub-micromolar EC50 values .

Synthesis of Fluorophores/Probes

A series of new 2-(indol-3-yl)-6-(hetero)aryl substituted pyridines, 2-(indol-3-yl)-5-phenyl-substituted 2,2′-bipyridine and 5-aryl-6-(pyrrol-2-yl) substituted 2,2′-bipyridines were synthesized as push–pull fluorophores/probes . These compounds displayed ICT-activity with a large Stokes shift (up to 197 nm) and PLQY up to 0.28 .

pH Sensing

Due to dual emission in polar solvents, one specific probe was able to respond to the action of the local pH changes in the microenvironment and exhibit AIE-activity . The fluorescence titration data at different pH were analyzed to estimate a pKa value of 4.50 for that specific probe .

Cellular Imaging

The fluorophores reported in this study were successfully applied for cellular imaging . This opens up potential applications in biological and medical research, where cellular imaging plays a crucial role .

Study of Photophysical Properties

For the obtained compounds, photophysical properties were studied . All the compounds displayed ICT-activity with a large Stokes shift (up to 197 nm) and PLQY up to 0.28 . This could be useful in the study of light-matter interactions and the development of optoelectronic devices .

properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-15(17-7-11-5-10(17)9-22(11,19)20)8-21-14-6-16-13-4-2-1-3-12(13)14/h1-4,6,10-11,16H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIDTNJCPQPNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

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